Raltegravir

Übersicht

Beschreibung

Raltegravir is an antiretroviral drug produced by Merck & Co., used to treat HIV infection . It is the first of a new class of HIV drugs, the integrase inhibitors . It is primarily metabolized by glucuronidation .

Synthesis Analysis

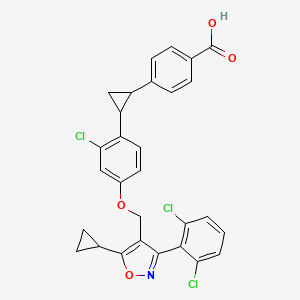

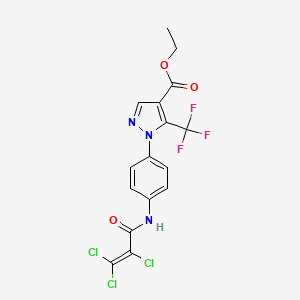

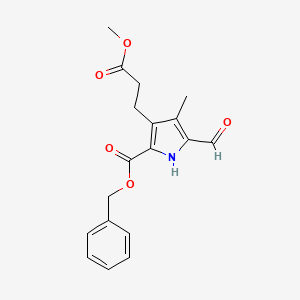

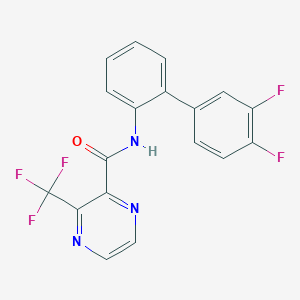

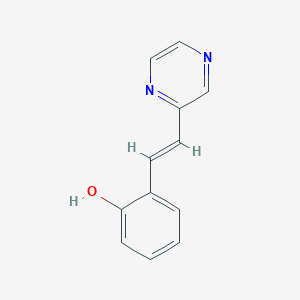

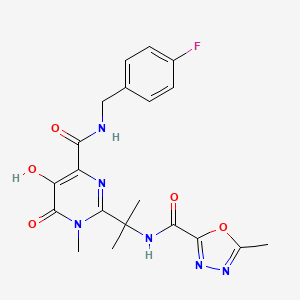

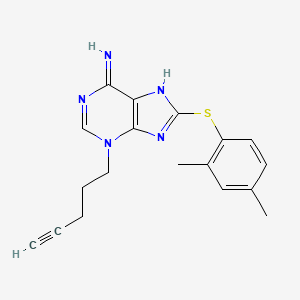

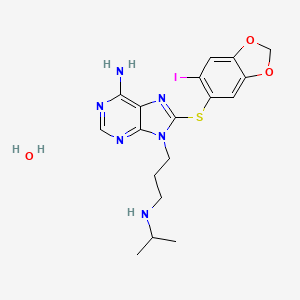

The synthesis of Raltegravir involves an eight-step process including aminonitrile formation, protection with benzyloxycarbonyl group, conversion of the nitrile to the amidoxime, cyclization to form hydroxypyrimidinone, N-methylation, amidation with microwave-assistance, deprotection, and amidation with acyl chloride .Molecular Structure Analysis

The crystal structures of Raltegravir were determined from high-resolution powder XRD patterns using Rietveld refinement . The crystal structure reveals its conformational and synthon differences .Chemical Reactions Analysis

Raltegravir belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility and chemical stability in acidic/basic medium . A colorimetric method has been developed for the estimation of Raltegravir in pharmaceutical formulation and human biological fluids using 3-methyl-2-benzothiazolinone hydrazone (MBTH) reagent .Physical And Chemical Properties Analysis

Raltegravir has poor aqueous solubility and chemical stability in acidic/basic medium . It is a human immunodeficiency virus integrase strand transfer inhibitor that is prescribed for the treatment of HIV-1 infection .Wissenschaftliche Forschungsanwendungen

HIV-1 Integrase Inhibition

Raltegravir is the first approved human immunodeficiency virus type 1 (HIV-1) integrase inhibitor . It targets the strand transfer step of HIV-1 integration . This is a critical step in the life cycle of HIV-1 and inhibiting it has been central to treatment success .

Antiretroviral Activity

Clinical trials have demonstrated that raltegravir-containing regimens have potent antiretroviral activity . It is well tolerated in HIV-1–infected individuals , making it a significant advancement in HIV-1 treatment options .

Treatment for Drug-Resistant HIV Infection

In antiretroviral treatment–experienced persons with drug-resistant HIV infection, raltegravir-containing treatment with an optimized background regimen was superior to an optimized background regimen alone .

Treatment for Treatment-Naive Persons

In treatment-naive persons, raltegravir was not inferior to efavirenz when the drugs were administered with tenofovir and lamivudine or emtricitabine .

Low Potential for Drug-Drug Interactions

Raltegravir is metabolized by glucuronidation, not hepatically . Thus, the potential for drug-drug interactions is decreased .

Use in Children and Adolescents

There is ongoing research into the long-term safety and tolerability of raltegravir in combination with optimized background therapy in children and adolescents .

Dual Therapy Efficacy

Some studies have indicated a significant difference between raltegravir-based regimes and other treatments at 24 weeks .

Metabolism and Mechanism of Action

Raltegravir inhibits HIV integrase to prevent the viral genome being incorporated into the human genome . It is primarily metabolized by glucuronidation .

Safety And Hazards

Zukünftige Richtungen

Raltegravir shows significant and sustained virologic and immunologic response in combination with other antiretrovirals in treatment-experienced HIV-1 infected patients who show evidence of viral replication or multidrug-resistant HIV-1 strains, without any significant tolerability issues . It is increasingly used in children and has shown promising results in the clinic .

Eigenschaften

IUPAC Name |

N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFFBEXEKNGXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048660 | |

| Record name | Raltegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Raltegravir inhibits HIV integrase to prevent the viral genome being incorporated into the human genome. Raltegravir is primarily metabolized by glucuronidation., Raltegravir inhibits the catalytic activity of HIV-1 integrase, an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the covalent insertion, or integration, of unintegrated linear HIV-1 DNA into the host cell genome preventing the formation of the HIV-1 provirus. The provirus is required to direct the production of progeny virus, so inhibiting integration prevents propagation of the viral infection. Raltegravir did not significantly inhibit human phosphoryltransferases including DNA polymerases alpha, beta, and gamma. | |

| Record name | Raltegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raltegravir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Raltegravir | |

CAS RN |

518048-05-0 | |

| Record name | Raltegravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518048-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raltegravir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0518048050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raltegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raltegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VKV8053U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Raltegravir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does Raltegravir exert its antiretroviral effect?

A1: Raltegravir is a potent inhibitor of HIV-1 integrase, specifically targeting the strand transfer step of the viral integration process. [] This prevents the integration of the viral genome into the host cell's DNA, a crucial step for viral replication. [, ]

Q2: What is the consequence of inhibiting HIV-1 integrase?

A2: Blocking the strand transfer step by Raltegravir leads to the accumulation of unintegrated viral DNA in the cytoplasm of infected cells. [, ] This ultimately prevents the production of new infectious viral particles, effectively suppressing viral replication. [, , ]

Q3: What is the significance of Raltegravir's target in the HIV life cycle?

A3: HIV-1 integrase is a viral enzyme essential for viral replication and is not found in human cells. [] Targeting this unique enzyme offers a high degree of selectivity, minimizing the potential for adverse effects on host cell processes. []

Q4: What is the molecular formula and weight of Raltegravir?

A4: This information is not provided in the provided scientific papers. Please consult comprehensive chemical databases like PubChem or DrugBank for detailed structural information.

Q5: How stable is Raltegravir under various storage conditions?

A5: While the provided research doesn't specify exact storage conditions, one study mentions that high-performance liquid chromatography (HPLC) was used to measure Raltegravir trough concentrations, suggesting it maintains stability in biological samples for analysis. [] Further research on its stability under different environmental conditions (temperature, humidity, light) would be valuable.

Q6: Does Raltegravir exhibit any catalytic activity itself?

A6: No, Raltegravir is an enzyme inhibitor. It acts by binding to HIV-1 integrase and blocking its catalytic activity, specifically the strand transfer reaction required for integrating viral DNA into the host cell genome. [, ]

Q7: Have any computational studies been conducted on Raltegravir?

A7: Yes, one study used an in vitro-in vivo extrapolation model to predict Raltegravir pharmacokinetics in virtual individuals with different gastrointestinal pH profiles. [] This model successfully predicted key pharmacokinetic variables with good accuracy compared to clinical data, demonstrating the utility of computational approaches in understanding Raltegravir disposition. []

Q8: How do structural modifications of Raltegravir affect its activity?

A8: The provided research focuses primarily on Raltegravir's clinical efficacy and resistance mutations rather than exploring detailed SAR. Investigating the impact of structural changes on Raltegravir's binding affinity, inhibitory potency, and resistance profile would be an interesting avenue for future research.

Q9: What is the primary route of Raltegravir elimination in humans?

A10: Raltegravir is primarily eliminated via metabolism, specifically through glucuronidation by the enzyme UGT1A1. [] This process leads to the formation of Raltegravir glucuronide, the major metabolite, which is then excreted in urine and feces. []

Q10: Does food intake affect Raltegravir pharmacokinetics?

A11: Yes, a study investigating the effect of different meal types on Raltegravir's pharmacokinetic profile found that high-fat meals might influence the drug's absorption and distribution without affecting overall exposure. [] This highlights the importance of understanding food-drug interactions for optimizing Raltegravir therapy.

Q11: How do Raltegravir concentrations vary across different biological compartments?

A12: Research indicates that Raltegravir concentrations can vary significantly between plasma, intracellular compartments (like peripheral blood mononuclear cells), and tissues (such as cervical tissue). [, ] These differences highlight the need to consider tissue-specific drug distribution when evaluating Raltegravir's efficacy and potential for pre-exposure prophylaxis (PrEP). []

Q12: What factors contribute to the high inter-individual variability observed in Raltegravir pharmacokinetics?

A12: Several factors can contribute to variability in Raltegravir's pharmacokinetic profile, including:

- Genetic polymorphisms: Variations in the UGT1A1 gene, particularly the UGT1A16 and 28 alleles, may impact Raltegravir metabolism and clearance. []

- Gastrointestinal factors: Luminal pH and the presence of divalent metals, like magnesium, can influence Raltegravir absorption. [, ]

- Co-administered medications: Drug-drug interactions with medications metabolized by UGT1A1 or those altering gastrointestinal pH can alter Raltegravir exposure. [, , , ]

- Liver transplantation: Patients who have undergone liver transplantation may experience reduced Raltegravir clearance, potentially leading to higher drug exposure. []

Q13: What is the significance of Raltegravir trough concentrations?

A14: Raltegravir's virologic efficacy is best correlated with its trough concentration (C trough). [] Maintaining C trough levels above the 95% inhibitory concentration (IC95) is crucial for achieving optimal viral suppression. [, ]

Q14: How is Raltegravir's efficacy assessed in preclinical settings?

A15: Cell-based assays using TZM-bl indicator cells are used to evaluate Raltegravir's ability to inhibit HIV infection in vitro. [] Additionally, humanized mouse models, such as the humanized BLT (bone marrow-liver-thymus) mice, are valuable tools for studying Raltegravir's antiviral activity, pharmacokinetics, and efficacy in preventing vaginal HIV transmission in vivo. []

Q15: Has Raltegravir's efficacy been demonstrated in clinical trials?

A16: Yes, numerous clinical trials have established the potent and durable antiretroviral activity of Raltegravir in both treatment-naive and treatment-experienced HIV-1-infected patients. [, , , , , , ] When combined with tenofovir/emtricitabine, Raltegravir achieves viral suppression and immune restoration comparable to efavirenz-based regimens. [, ] Moreover, Raltegravir has shown effectiveness in salvage therapy for patients with multidrug-resistant HIV-1 infection. [, , , ]

Q16: What are the primary mechanisms of resistance to Raltegravir?

A17: Resistance to Raltegravir typically arises from mutations in the HIV-1 integrase gene. [, , , ] The most common mutations associated with Raltegravir resistance cluster around three main pathways:

Q17: Does cross-resistance exist between Raltegravir and other integrase inhibitors?

A18: Yes, cross-resistance can occur between Raltegravir and other integrase strand transfer inhibitors (INSTIs), such as elvitegravir and dolutegravir. [, , ] The extent of cross-resistance depends on the specific mutations present in the HIV-1 integrase gene. [, , ] For instance, mutations in the Q148 pathway often confer a higher level of resistance to Raltegravir and elvitegravir compared to dolutegravir. [, ]

Q18: Can Raltegravir resistance impact subsequent treatment options?

A19: Yes, the emergence of Raltegravir resistance mutations can limit future treatment options, particularly with other INSTIs. [, ] Therefore, it's crucial to monitor for resistance development and consider alternative antiretroviral agents when appropriate.

Q19: Does Raltegravir retain any antiviral activity against resistant HIV-1 strains?

A20: Studies suggest that Raltegravir might have limited to no residual antiviral activity against HIV-1 strains harboring major resistance mutations. [, ] This finding raises questions about the benefit of maintaining Raltegravir in salvage regimens for patients with documented resistance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)